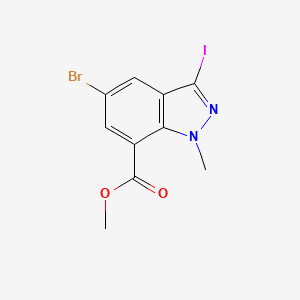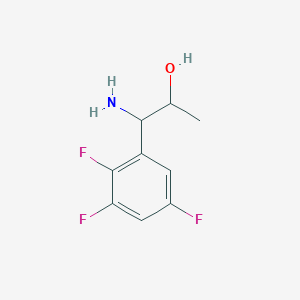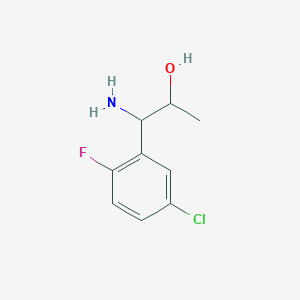
2-(2-Thienyl)-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Thienyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a thienyl group attached to an indole ring, with a nitrile group at the 3-position of the indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thienylamine with a suitable nitrile precursor under acidic or basic conditions. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile, with catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Thienyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Thienyl)-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the production of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-(2-Thienyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with target proteins, enhancing binding affinity. The thienyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
2,5-Di(2-thienyl)pyrrole: Similar in having a thienyl group but differs in the core structure being a pyrrole instead of an indole.
2-Thienylquinoxaline: Shares the thienyl group but has a quinoxaline core instead of an indole.
Uniqueness: 2-(2-Thienyl)-1H-indole-3-carbonitrile is unique due to the combination of the indole and thienyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals, where these properties can be exploited for desired outcomes.
Eigenschaften
Molekularformel |
C13H8N2S |
|---|---|
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
2-thiophen-2-yl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C13H8N2S/c14-8-10-9-4-1-2-5-11(9)15-13(10)12-6-3-7-16-12/h1-7,15H |
InChI-Schlüssel |
QSZMXVXZRWFHOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13050697.png)


![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)










